(3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid
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Overview
Description
Boc-Dil, also known as N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine, is a compound used in organic synthesis. It is a derivative of methylenedioxymethamphetamine (MDMA) and is primarily used as a protecting group for amines in peptide synthesis. The Boc group, or tert-butoxycarbonyl group, is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain stages of chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Dil is synthesized through the reaction of di-tert-butyl dicarbonate with the amine group of methylenedioxymethamphetamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-Dil involves the use of large-scale reactors where the amine and di-tert-butyl dicarbonate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the amine to the Boc-protected derivative. The product is then purified through crystallization or distillation to obtain high-purity Boc-Dil .
Chemical Reactions Analysis
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group remains intact.
Oxidation and Reduction: The Boc group is stable under mild oxidative and reductive conditions, allowing for selective reactions on other parts of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or DMAP.
Oxidation and Reduction: Mild oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the deprotection of Boc-Dil is the free amine, methylenedioxymethamphetamine. Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Boc-Dil is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins where selective protection and deprotection of amine groups are crucial.
Medicine: In the development of pharmaceuticals where Boc-protected intermediates are used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Boc-Dil involves the formation of a carbamate linkage between the Boc group and the amine. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions. The Boc group acts as a temporary protective group, preventing the amine from participating in unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-3,4-methylenedioxyamphetamine (Boc-MDA)
- N-tert-butoxycarbonyl-3,4-methylenedioxyethylamphetamine (Boc-MDEA)
- N-tert-butoxycarbonyl-3,4-methylenedioxypropylamphetamine (Boc-MDPA)
Uniqueness
Boc-Dil is unique in its specific application as a protecting group for the amine of methylenedioxymethamphetamine. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis. Compared to similar compounds, Boc-Dil offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other applications requiring selective protection of amine groups .
Properties
Molecular Formula |
C15H29NO5 |
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Molecular Weight |
303.39 g/mol |
IUPAC Name |
(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)/t10-,11+,13-/m0/s1 |
InChI Key |
GFPJDRFAAIJFSY-LOWVWBTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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